REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([N:11]([C:18]1[C:22]([CH3:23])=[C:21]([CH3:24])[O:20][N:19]=1)[CH2:12][O:13][CH2:14][CH2:15][O:16][CH3:17])(=[O:10])=[O:9].C([Li])CCC.C[O:31][B:32](OC)[O:33]C>C1COCC1>[B:32]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([N:11]([C:18]1[C:22]([CH3:23])=[C:21]([CH3:24])[O:20][N:19]=1)[CH2:12][O:13][CH2:14][CH2:15][O:16][CH3:17])(=[O:10])=[O:9])([OH:33])[OH:31]
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Name
|
|
Quantity
|
22.16 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=CC=C1)S(=O)(=O)N(COCCOC)C1=NOC(=C1C)C
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Name
|
|
Quantity
|
29.07 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
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|
Quantity
|
264 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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Quantity
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6.59 g
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Type
|
reactant
|
Smiles
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COB(OC)OC
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Control Type
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UNSPECIFIED
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Setpoint
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-95 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at -95° C. for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred at -78° C. for 15 minutes
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Duration
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15 min
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Type
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CUSTOM
|
Details
|
The cold bath was removed
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Type
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TEMPERATURE
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Details
|
the mixture was warmed to room temperature slowly
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Type
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STIRRING
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Details
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stirred at room temperature for 0.5 hr
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Duration
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0.5 h
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Type
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TEMPERATURE
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Details
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The mixture was then cooled to 0° C.
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Type
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ADDITION
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Details
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100 ml 3N HCl was added dropwise
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Type
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STIRRING
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Details
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After stirring for 30 minutes
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Duration
|
30 min
|
Type
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EXTRACTION
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Details
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the mixture was extracted with CH2Cl2 (300 ml, 100 ml)
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Type
|
WASH
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Details
|
The combined organic extracts were washed with 30 ml brine
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Type
|
CUSTOM
|
Details
|
dried
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
B(O)(O)C1=C(C=CC=C1)S(=O)(=O)N(COCCOC)C1=NOC(=C1C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |